molecular formula C15H12ClNO2 B11465652 4-(3-chlorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

4-(3-chlorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B11465652
M. Wt: 273.71 g/mol
InChI Key: LELVWUSEARXXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the class of quinolines. It is characterized by the presence of a chlorophenyl group at the 4-position and a hydroxy group at the 7-position on the tetrahydroquinoline ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with aniline derivatives, followed by cyclization using acid catalysts. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(3-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
  • 4-(3-Bromophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
  • 4-(3-Methylphenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Uniqueness

4-(3-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

4-(3-chlorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C15H12ClNO2/c16-10-3-1-2-9(6-10)13-8-15(19)17-14-7-11(18)4-5-12(13)14/h1-7,13,18H,8H2,(H,17,19)

InChI Key

LELVWUSEARXXMC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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